N-benzyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Description
N-benzyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of benzyl and dimethoxyphenyl groups in its structure suggests that it may exhibit unique pharmacological properties.
Properties
IUPAC Name |
N-benzyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-15-12-21(24-14-17-8-6-5-7-9-17)27-23(25-15)22(16(2)26-27)18-10-11-19(28-3)20(13-18)29-4/h5-13,24H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLSLBVMZJPYMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCC3=CC=CC=C3)C)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyrazole ring, followed by the introduction of the pyrimidine moiety through cyclization reactions. The benzyl and dimethoxyphenyl groups are then introduced via substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its pharmacological properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s reactivity.
Substitution: Replacement of one functional group with another, which can be used to introduce different pharmacophores.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities.
Scientific Research Applications
Unfortunately, the provided search results do not offer comprehensive data tables, well-documented case studies, or detailed research findings specifically focusing on the applications of "N-benzyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine." However, based on the search results, here's what can be gathered:
Chemical Information
Related Research Areas
- Antiviral Compounds: Pyrazolo[1,5-a]pyrimidines, which are structurally related, have been identified as antiviral compounds .
- Antimicrobial Activity: Schiff bases, which can be formed from pyrazoles, have demonstrated significant antimicrobial activity .
- Anticonvulsant Activity: N'-benzyl 2-amino acetamides have shown anticonvulsant activities .
*It can be inferred that "this compound" may have potential in these areas, but more research is needed.
Pyrazolo[1,5-a]pyrimidines as antiviral compounds
The google patents search result refers to pyrazolo[1,5-a]pyrimidines as antiviral compounds.
Several chemical compounds are listed, such as:
- 4-[[[3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino]methyl]benzenesulfonamide
- n-[(4-chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
- This compound
- 3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-[[4-(trifluoromethoxy)phenyl]methyl]pyrazolo[1,5-a]pyrimidin-7-amine
- N-[3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-5-methyl-1,3-thiazol-2-amine
- 3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-[(2-methylpyrimidin-4-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine
- n-(1,3-benzodioxol-5-ylmethyl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
- 3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-[(4-methylsulfonylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine
- N-[4-[[[3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino]methyl]phenyl]acetamide
- This compound
Other relevant information
Mechanism of Action
The mechanism of action of N-benzyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidines with different substituents. Examples include:
- 3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
- N-benzyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Uniqueness
N-benzyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to the specific combination of benzyl and dimethoxyphenyl groups, which may confer distinct pharmacological properties compared to other pyrazolo[1,5-a]pyrimidines. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Biological Activity
N-benzyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused pyrazole and pyrimidine ring system. Its structural formula can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 342.41 g/mol
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Enzymatic Activity : This compound has been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. This inhibition can affect cellular proliferation and viral replication processes .
- Antiviral Properties : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines possess antiviral activity against various viruses. The compound's structure allows it to interfere with viral replication mechanisms, making it a candidate for further antiviral drug development .
- Antitumor Activity : Pyrazolo derivatives have demonstrated significant inhibitory effects on cancer cell lines by targeting specific kinases involved in tumor growth. The compound's structural features contribute to its potential as an antitumor agent by inhibiting pathways related to cancer progression .
Biological Activity Summary
The following table summarizes the biological activities associated with this compound and its analogs:
Case Studies and Research Findings
- Antiviral Efficacy : A study evaluated the antiviral properties of pyrazolo derivatives against measles virus. The results indicated that certain compounds exhibited potent inhibition of viral replication, highlighting the potential for this compound as a therapeutic agent in viral infections .
- Antitumor Activity in Breast Cancer : In vitro studies demonstrated that pyrazolo derivatives could significantly inhibit the growth of MCF-7 and MDA-MB-231 breast cancer cell lines. The combination of these compounds with traditional chemotherapeutics like doxorubicin showed a synergistic effect, enhancing the overall therapeutic efficacy against resistant cancer types .
- Inflammation and Pain Models : Experimental models have shown that pyrazolo derivatives can reduce inflammation and pain responses in vivo. These findings suggest potential applications in treating inflammatory diseases .
Q & A
Q. What are the common synthetic pathways for synthesizing this pyrazolo[1,5-a]pyrimidine derivative?
The synthesis typically involves:
- Cyclization of precursors : Reacting substituted pyrazole or pyrimidine intermediates under controlled conditions (e.g., reflux in acetic acid) to form the pyrazolo[1,5-a]pyrimidine core .
- Functionalization : Introducing the 3-(3,4-dimethoxyphenyl) and N-benzyl groups via nucleophilic substitution or Buchwald-Hartwig amination .
- Optimization : Catalysts (e.g., Pd for cross-coupling), solvents (DMF, THF), and temperature control are critical for yield and purity .
Q. How is structural characterization performed for this compound?
Key methods include:
- NMR spectroscopy : 1H/13C NMR to confirm regiochemistry and substituent positions. Nuclear Overhauser Effect (NOE) experiments resolve ambiguities in aromatic proton assignments .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .
Q. What preliminary assays are used to evaluate its biological activity?
- Enzyme inhibition assays : Measure IC50 against target enzymes (e.g., kinases, CRF1 receptors) using fluorogenic substrates or radiolabeled ligands .
- Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) to assess anticancer potential .
- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target interactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?
- Substituent modifications : Introducing electron-withdrawing groups (e.g., trifluoromethyl at position 2) enhances binding affinity to targets like CRF1 receptors .
- Heterocyclic replacements : Replacing the benzyl group with pyridinylmethyl improves solubility and brain penetration .
- 3,4-Dimethoxyphenyl adjustments : Varying methoxy positions (e.g., 2,4-dimethoxy) alters steric and electronic interactions with hydrophobic enzyme pockets .
Q. What strategies address contradictory data in target validation studies?
- Orthogonal assays : Combine biochemical (e.g., enzyme inhibition) and cellular (e.g., gene knockdown) assays to confirm target engagement .
- Metabolic stability testing : Use liver microsomes to rule out off-target effects caused by metabolite interference .
- Species-specific models : Compare rodent vs. human CRF1 receptor responses to resolve discrepancies in anxiety-related pathways .
Q. How can in vivo pharmacokinetic (PK) properties be improved?
- Lipophilicity optimization : LogP adjustments via substituent changes (e.g., replacing methoxy with fluorine) enhance blood-brain barrier penetration .
- Prodrug approaches : Mask polar groups (e.g., amine) with ester prodrugs to improve oral bioavailability .
- Microsomal stability screening : Prioritize derivatives with low clearance in human liver microsomes for further development .
Q. What methods elucidate its mechanism of action in complex biological systems?
- Transcriptomics/proteomics : Identify downstream pathways (e.g., MAPK/ERK) via RNA-seq or phosphoproteomics after treatment .
- Cryo-EM/X-ray crystallography : Resolve compound-target complexes (e.g., CRF1 receptors) to guide rational design .
- Pharmacological profiling : Screen against panels of GPCRs or kinases to rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
